molecular formula C6H12O2S2 B14722680 Ethyl bis(methylsulfanyl)acetate CAS No. 7023-83-8

Ethyl bis(methylsulfanyl)acetate

Cat. No.: B14722680
CAS No.: 7023-83-8
M. Wt: 180.3 g/mol
InChI Key: QHXKFJMNMUICNS-UHFFFAOYSA-N
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Description

Ethyl bis(methylsulfanyl)acetate is an organic compound characterized by the presence of two methylsulfanyl groups attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bis(methylsulfanyl)acetate can be synthesized through the reaction of ethyl acetate with methylsulfanyl reagents under controlled conditions. One common method involves the use of ethyl acetate and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(methylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl bis(methylsulfanyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl bis(methylsulfanyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methylsulfanyl groups can participate in redox reactions, influencing oxidative stress pathways and modulating enzyme activities. Additionally, its ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester without the methylsulfanyl groups.

    Methylsulfanyl acetate: Contains only one methylsulfanyl group.

    Bis(methylsulfanyl)methane: Lacks the ester functionality.

Uniqueness: Ethyl bis(methylsulfanyl)acetate is unique due to the presence of both ester and bis(methylsulfanyl) functionalities, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

7023-83-8

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

ethyl 2,2-bis(methylsulfanyl)acetate

InChI

InChI=1S/C6H12O2S2/c1-4-8-5(7)6(9-2)10-3/h6H,4H2,1-3H3

InChI Key

QHXKFJMNMUICNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(SC)SC

Origin of Product

United States

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